3-Pentanol

Description

3-Pentanol has been reported in Zingiber mioga, Opuntia ficus-indica, and other organisms with data available.

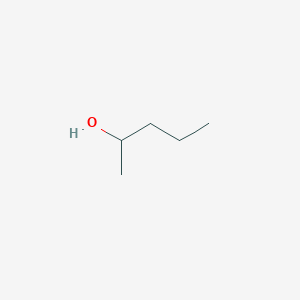

Structure

3D Structure

Properties

IUPAC Name |

pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIXEPGDORPWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060400 | |

| Record name | 3-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 3-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

116 °C | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

30 °C c.c. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 30 °C: 5.5 (moderate) | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3 | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8.77 [mmHg], Vapor pressure, kPa at 20 °C: 0.8 | |

| Record name | 3-Pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-02-1 | |

| Record name | 3-Pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4ELC182I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-8 °C | |

| Record name | 3-PENTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0536 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentanol, a secondary alcohol also known as diethyl carbinol, is a colorless liquid with a characteristic odor. As one of the isomers of amyl alcohol, it serves as a valuable building block in organic synthesis and finds applications in various chemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Pentanol, including detailed experimental protocols for its key reactions and relevant spectral data. This document is intended to be a thorough resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

The physical characteristics of 3-Pentanol are summarized in the table below, providing a convenient reference for laboratory applications.

| Property | Value | Source(s) |

| IUPAC Name | Pentan-3-ol | [1] |

| CAS Number | 584-02-1 | [1] |

| Molecular Formula | C₅H₁₂O | [1][2] |

| Molecular Weight | 88.15 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Characteristic alcoholic odor | [1] |

| Boiling Point | 115.3 °C | [1][2] |

| Melting Point | -63.68 °C | [2] |

| Density | 0.815 g/mL at 25 °C | [2] |

| Solubility in water | 59 g/L | [2] |

| Solubility in organic solvents | Soluble in acetone, benzene, ethanol, and diethyl ether | [2] |

| Vapor Pressure | 1.10 kPa | [2] |

| Flash Point | 41 °C | [2] |

| Refractive Index (n20/D) | 1.410 |

Chemical Properties and Reactivity

3-Pentanol exhibits the typical reactivity of a secondary alcohol.[1] Its chemical behavior is dominated by the hydroxyl (-OH) functional group, which can participate in various reactions such as oxidation, dehydration, and esterification. It is incompatible with strong oxidizing agents.

Spectral Data

The structural characterization of 3-Pentanol is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic broad absorption for the O-H stretch of the alcohol group.

-

Mass Spectrometry: The mass spectrum of 3-Pentanol shows a base peak at m/z = 59, resulting from alpha-cleavage.[3][4]

Key Chemical Reactions and Experimental Protocols

This section details the experimental procedures for three fundamental reactions of 3-Pentanol: oxidation, dehydration, and esterification.

Oxidation to 3-Pentanone

The oxidation of 3-Pentanol, a secondary alcohol, yields a ketone, 3-Pentanone. A common and effective oxidizing agent for this transformation is pyridinium chlorochromate (PCC).[5][6]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Pentanol in a suitable solvent like dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) to the solution in a 1.5:1 molar ratio of PCC to 3-Pentanol. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 3-Pentanone can be purified by distillation.

Workflow for the oxidation of 3-Pentanol to 3-Pentanone.

Dehydration to Pentenes

The acid-catalyzed dehydration of 3-Pentanol results in the formation of a mixture of alkenes, primarily 2-pentene (as a mixture of E and Z isomers) and 1-pentene. This elimination reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene.

-

Setup: Place 3-Pentanol in a round-bottom flask. In a separate beaker, carefully add concentrated sulfuric acid to an equal volume of water, while cooling the beaker in an ice bath.

-

Reaction Mixture: Slowly add the cooled acid solution to the 3-Pentanol in the reaction flask with continuous swirling. Add a few boiling chips.

-

Distillation: Assemble a simple distillation apparatus. Heat the reaction mixture gently. The lower-boiling alkenes will distill over as they are formed.

-

Work-up: Wash the collected distillate with a dilute solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with water.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate. The final product can be further purified by fractional distillation.

Mechanism of acid-catalyzed dehydration of 3-Pentanol.

Esterification to 3-Pentyl Acetate

3-Pentanol reacts with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst to form an ester, 3-pentyl acetate. This reversible reaction is known as the Fischer esterification.[7][8] To drive the equilibrium towards the product, an excess of one of the reactants (usually the cheaper one) is used, and/or the water formed is removed.

-

Setup: In a round-bottom flask, combine 3-Pentanol and an excess of glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours).

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, a dilute sodium bicarbonate solution (to neutralize the excess acid), and finally with a saturated sodium chloride solution (brine).

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent. The crude ester can then be purified by distillation.

Logical flow of the Fischer esterification process.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 3-Pentanol, along with practical experimental protocols for its key chemical transformations. The tabulated physical properties, detailed reaction methodologies, and illustrative diagrams are intended to serve as a valuable resource for scientists and researchers engaged in chemical synthesis and drug development. The provided information facilitates the effective and safe use of 3-Pentanol in a laboratory setting.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3-Pentanol - Wikipedia [en.wikipedia.org]

- 3. principles of mass spectrometric analysis: lecture 3-Fragmentation patterns [pharmgrads.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

3-Pentanol CAS number and molecular structure

An In-depth Technical Guide to 3-Pentanol (CAS Number: 584-02-1)

This technical guide provides a comprehensive overview of 3-Pentanol, including its chemical and physical properties, synthesis and purification protocols, and its role in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

Chemical Identity:

| Identifier | Value |

| CAS Number | 584-02-1[1][2][3][4] |

| Preferred IUPAC Name | Pentan-3-ol[2] |

| Synonyms | Diethyl carbinol, 3-Pentyl alcohol[1][3][4] |

| Molecular Formula | C₅H₁₂O[1][2][3] |

| Molecular Weight | 88.15 g/mol [1][4] |

| InChI | InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3[2][3] |

| InChIKey | AQIXEPGDORPWBJ-UHFFFAOYSA-N[2][3] |

| SMILES | CCC(O)CC[2] |

Molecular Structure:

Caption: 2D Molecular Structure of 3-Pentanol.

Physicochemical and Spectroscopic Data

Physical Properties:

| Property | Value |

| Appearance | Colorless liquid[2] |

| Odor | Characteristic, sweet, herbal, slightly oily/nutty[1][5] |

| Boiling Point | 115.3 - 116 °C[2][6] |

| Melting Point | -63.68 °C[2] |

| Density | 0.815 - 0.82 g/cm³ at 20-25 °C[1][2][6] |

| Solubility in water | 55 - 59 g/L[2][6] |

| Solubility in organic solvents | Soluble in acetone, benzene; very soluble in ethanol, diethyl ether[2] |

| Vapor Pressure | 1.10 kPa (at 25 °C)[2] |

| Refractive Index (n²⁰/D) | 1.4097 - 1.410[1][7] |

Safety and Toxicity Data:

| Parameter | Value |

| Flash Point | 33 - 41 °C (closed cup)[2][6] |

| Autoignition Temperature | 360 - 435 °C[2][6] |

| Explosive Limits | 1.2 - 9.0% (v/v)[2][6] |

| Oral LD₅₀ (rat) | 1870 mg/kg[1][4] |

Spectroscopic Information: Spectroscopic data for 3-Pentanol is widely available. This includes ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry (GC-MS) data.[8]

Experimental Protocols

Synthesis of 3-Pentanol via Grignard Reaction

This protocol describes the synthesis of 3-Pentanol by the reaction of a Grignard reagent (ethyl magnesium bromide) with an ester (diethyl carbonate). This is a representative method for forming secondary alcohols.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Diethyl carbonate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous potassium carbonate or calcium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel and a condenser, place dry magnesium turnings and anhydrous diethyl ether. Initiate the reaction by adding a small amount of ethyl bromide. Once the reaction starts, add a solution of ethyl bromide in anhydrous ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 15 minutes.

-

Reaction with Diethyl Carbonate: Add a solution of pure diethyl carbonate in anhydrous ether dropwise to the Grignard reagent with vigorous stirring over approximately one hour. A vigorous reaction should occur, causing the ether to reflux.

-

Work-up: After the addition is complete, heat the reaction mixture on a water bath with stirring for one hour. Pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the ethereal extracts and dry them over anhydrous potassium carbonate or calcium sulfate.

-

Purification: Remove the ether by evaporation. Fractionally distill the crude product to obtain pure 3-Pentanol.

Purification by Fractional Distillation

Procedure:

-

Assemble a fractional distillation apparatus.

-

Place the crude 3-Pentanol in the distillation flask.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of 3-Pentanol (115-116 °C).

Analysis by Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column (e.g., DB-1 or Innowax).

Typical GC Conditions:

-

Injector Temperature: 200-250 °C

-

Detector Temperature: 250-300 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C).

The retention time of 3-Pentanol will vary depending on the specific column and conditions used.

Biological Role and Signaling Pathways

3-Pentanol is an endogenous metabolite found in plants and is also a component of some insect pheromones.[2][9] It has been shown to play a role in plant immunity.

Plant Immunity Elicitation: Gaseous 3-Pentanol can prime plant immunity against certain microbial pathogens. It has been observed to trigger defense mechanisms in plants through signaling pathways dependent on salicylic acid (SA) and jasmonic acid (JA).[2]

Caption: 3-Pentanol induced plant immunity signaling.

Applications in Research and Development

3-Pentanol is a versatile compound with several applications in research and industry.

Caption: Relationship between properties and applications of 3-Pentanol.

Its uses include:

-

Solvent: It is employed as a solvent in organic synthesis.[1]

-

Starting Material: 3-Pentanol serves as a precursor in the synthesis of other organic compounds, such as esters and ethers.[7]

-

Flavoring Agent: Due to its characteristic odor, it is used in the flavor and fragrance industry.[5]

-

Biochemical Research: It is utilized in biochemical experiments and research related to drug synthesis.[9][10]

Experimental Workflow: Synthesis to Analysis

The following diagram outlines a typical laboratory workflow for the synthesis, purification, and analysis of 3-Pentanol.

Caption: Laboratory workflow for 3-Pentanol.

References

- 1. prepchem.com [prepchem.com]

- 2. glpbio.com [glpbio.com]

- 3. ijddr.in [ijddr.in]

- 4. US9440898B2 - Preparation of pentanol with ethanol derived from fermentation - Google Patents [patents.google.com]

- 5. Ethanol Analysis in Gas Chromatography - Chromatography Forum [chromforum.org]

- 6. 3 Pentanol Synthesis Lab Report - 644 Words | Cram [cram.com]

- 7. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN104478661A - Method for preparing 2-pentanol and 3-pentanol mixture from 2-pentene - Google Patents [patents.google.com]

- 9. 3-Pentanol | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. 3-pentanol, 584-02-1 [thegoodscentscompany.com]

Physicochemical and Thermochemical Data for 3-Pentanol

An In-depth Technical Guide on the Physicochemical Properties of 3-Pentanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling and melting points of 3-Pentanol (CAS: 584-02-1), a secondary alcohol with applications as a solvent and chemical intermediate. The guide details its key physical properties and outlines standardized experimental protocols for the determination of its phase transition temperatures.

3-Pentanol, also known as pentan-3-ol or diethyl carbinol, is an isomer of amyl alcohol.[1] It is a colorless liquid at room temperature.[1][2] The quantitative physical and chemical properties of 3-Pentanol are summarized below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | pentan-3-ol | [2] |

| Molecular Formula | C₅H₁₂O | [1][2] |

| Molar Mass | 88.15 g/mol | [1][2] |

| Boiling Point | 115.3 - 116 °C | [1][2][3][4][5] |

| Melting Point | -63.68 °C to -75 °C | [1][3][6] |

| -8 °C (Note: Discrepancy in reported values) | [2][5] | |

| Density | 0.815 g/mL at 25 °C | [1][3] |

| Solubility in Water | 5.5 g/100 mL (at 30 °C) | [2][5][6] |

| Flash Point | 30 °C | [5][6] |

| Autoignition Temp. | 360 °C | [2] |

| Refractive Index | n20/D 1.410 |

Note on Melting Point Discrepancy: There is a notable variance in the reported melting point of 3-Pentanol in the literature. While some sources indicate a melting point of approximately -8 °C[2][5], other reputable databases report values in the range of -64 °C to -75 °C.[1][3][4][6] This discrepancy may arise from differences in experimental conditions or the purity of the samples analyzed. For critical applications, experimental verification is recommended.

Experimental Protocols

The determination of boiling and melting points are fundamental procedures for verifying the identity and purity of a chemical substance.[7][8] The following sections detail standardized methodologies for these measurements.

Protocol for Boiling Point Determination (Capillary Method)

The capillary method, also known as the Siwoloboff method, is a micro-scale technique suitable for determining the boiling point of small liquid samples.[9]

Apparatus:

-

Thiele tube or a melting point apparatus (e.g., Mel-Temp)

-

High-boiling point oil (e.g., mineral oil)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Add a few drops of 3-Pentanol into the small test tube to a depth of approximately 1-2 cm.

-

Capillary Insertion: Place the capillary tube, with its open end downwards, into the liquid sample.

-

Apparatus Assembly: Attach the test tube to the thermometer. The base of the test tube should be aligned with the thermometer's bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with oil, ensuring the sample is below the oil level.[10] Begin heating the side arm of the Thiele tube gently and with constant stirring to ensure uniform heat distribution.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[10]

-

Measurement: Remove the heat source once a vigorous stream of bubbles is observed. As the apparatus cools, the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[10]

-

Verification: Record the temperature. For accuracy, allow the apparatus to cool sufficiently and repeat the determination.

Protocol for Melting Point Determination

Since 3-Pentanol is a liquid at room temperature, this protocol would apply to substances that are solid under standard conditions. However, the principle is crucial for general laboratory practice and assessing the purity of solid derivatives of 3-Pentanol. The melting point is determined as a temperature range.[11] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C, whereas impurities depress the melting point and broaden the range.[7][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup

-

Capillary tubes (open at one end)

-

Thermometer

-

Sample (must be solid, dry, and finely powdered)

Procedure:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered to allow for uniform heating.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[13]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20 °C per minute) to find an approximate range.[13]

-

Accurate Measurement: For an accurate measurement, use a fresh sample and begin heating rapidly until the temperature is about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to approximately 1-2 °C per minute.[7]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[7][11]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Experimental workflow for boiling point determination.

Caption: Experimental workflow for melting point determination.

References

- 1. 3-Pentanol - Wikipedia [en.wikipedia.org]

- 2. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ez.restek.com [ez.restek.com]

- 4. 3-pentanol [stenutz.eu]

- 5. ICSC 0536 - 3-PENTANOL [inchem.org]

- 6. 3-Pentanol, 98% | Fisher Scientific [fishersci.ca]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

Introduction: The Question of Chirality in 3-Pentanol

An In-depth Technical Guide to the Stereochemistry of Pentanols: The Case of 2-Pentanol

In the study of stereochemistry, the three-dimensional arrangement of atoms within a molecule is of paramount importance, particularly in fields like pharmacology and materials science. A key concept is chirality, which refers to a molecule that is non-superimposable on its mirror image. Such molecules are called "chiral" and the two mirror-image forms are known as enantiomers. A common source of chirality is a stereocenter, typically a carbon atom bonded to four different substituents.

The subject of this guide, 3-pentanol, presents a crucial initial point of analysis. Its structure is CH₃-CH₂-CH(OH)-CH₂-CH₃. The central carbon atom (C3), which bears the hydroxyl group, is bonded to a hydrogen atom, a hydroxyl group, and two ethyl groups (-CH₂CH₃)[1][2][3]. Because two of the four substituents are identical, 3-pentanol lacks a chiral center.[1][2][3] Consequently, the molecule is superimposable on its mirror image and is classified as achiral . Therefore, 3-pentanol does not have enantiomers and does not exhibit optical activity.

To explore the principles of stereochemistry relevant to pentanols, this guide will focus on a structural isomer, 2-pentanol (CH₃-CH(OH)-CH₂-CH₂-CH₃). Unlike 3-pentanol, 2-pentanol possesses a chiral center at the C2 carbon, which is bonded to four distinct groups: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃).[4][5] This structural difference makes 2-pentanol a chiral molecule, existing as a pair of enantiomers: (R)-2-pentanol and (S)-2-pentanol.[6] This guide will provide an in-depth technical overview of the stereochemistry, properties, and relevant experimental protocols for these enantiomers.

Data Presentation: Properties of 2-Pentanol Enantiomers

Enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment.[6] Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its counterpart will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.[7] The specific rotation, [α], is a standardized measure of this activity.

| Property | (R)-(-)-2-Pentanol | (S)-(+)-2-Pentanol | Racemic 2-Pentanol |

| CAS Number | 31087-44-2[6] | 26184-62-3[6] | 6032-29-7[6] |

| Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol [6] | 88.15 g/mol [6] | 88.15 g/mol [6] |

| Boiling Point | 119-120 °C[8] | ~119 °C | 119.3 °C[6] |

| Melting Point | -73 °C (estimate)[6] | -73 °C (estimate)[6] | -73 °C[6] |

| Density | 0.809 g/mL at 20 °C[8] | ~0.809 g/mL at 20 °C | 0.812 g/cm³[6] |

| Refractive Index (n20/D) | 1.406[8] | ~1.406 | 1.406[9] |

| Specific Rotation ([α]25/D) | -13° (neat)[8] / -15.0° to -12.0°[10] | +13.5° (neat, calculated) | 0° |

Experimental Protocols

The isolation and analysis of single enantiomers are critical tasks in research and drug development. Methodologies often involve either enantioselective synthesis, which creates a specific enantiomer, or chiral resolution, which separates a racemic mixture.

Protocol 1: Chiral Resolution of Racemic 2-Pentanol via HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for separating enantiomers. The principle relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.

Objective: To separate (R)- and (S)-2-pentanol from a racemic mixture.

Methodology:

-

System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at low wavelength if derivatized).

-

Chiral Stationary Phase (CSP): A column packed with a chiral selector. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective for separating chiral alcohols.

-

Mobile Phase: A mixture of n-heptane and isopropanol is commonly used. The ratio is optimized to achieve baseline separation (e.g., 90:10 v/v n-heptane:isopropanol). The mobile phase must be HPLC grade.

-

Sample Preparation: Prepare a solution of racemic 2-pentanol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detector: Refractive Index Detector (RID)

-

-

Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample onto the column. c. Record the chromatogram. Two separate peaks corresponding to the (R) and (S) enantiomers will be observed. d. The elution order depends on the specific CSP used and must be confirmed by injecting a standard of a pure enantiomer.

-

Data Analysis: The retention times of the two peaks will differ, allowing for their separation and quantification. The area under each peak can be used to determine the enantiomeric excess (% ee) of a non-racemic mixture.

Protocol 2: Analysis of Enantiomeric Distribution by Chiral GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column is a highly sensitive method for both separating and identifying enantiomers, particularly for volatile compounds like 2-pentanol.

Objective: To determine the enantiomeric ratio of 2-pentanol in a sample.

Methodology:

-

System: A GC-MS system with a capillary column inlet.

-

Chiral Column: A capillary column with a chiral stationary phase, such as a derivative of β-cyclodextrin (e.g., CYCLOSIL-B), is effective for separating 2-pentanol enantiomers.[11][12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Sample Preparation: Dilute the sample containing 2-pentanol in a suitable solvent like dichloromethane. A liquid-liquid extraction may be necessary for complex matrices.[11]

-

GC Conditions:

-

Injector Temperature: 230 °C

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 3 °C/min.

-

Split Ratio: 20:1

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200. The characteristic base peak for 2-pentanol is at m/z 45.[12]

-

Ion Source Temperature: 230 °C

-

-

Procedure: a. Inject the prepared sample into the GC. b. The enantiomers will separate on the chiral column and elute at different retention times. c. The eluted compounds enter the mass spectrometer for ionization and detection.

-

Data Analysis: The resulting chromatogram will show two peaks. The mass spectrum of each peak can confirm the identity as 2-pentanol, and the peak areas are used to calculate the enantiomeric ratio (e.g., R:S).[13]

References

- 1. stereochemistry - Chirality of 1-Pentanol and 3-Methyl-2-Pentanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Which of the following compound is chiral? (a) 3-Pentanol (c) 3-Methyl-1-.. [askfilo.com]

- 3. gauthmath.com [gauthmath.com]

- 4. chegg.com [chegg.com]

- 5. quora.com [quora.com]

- 6. 2-Pentanol - Wikipedia [en.wikipedia.org]

- 7. brainly.com [brainly.com]

- 8. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 9. 2-Pentanol | 6032-29-7 [chemicalbook.com]

- 10. thegoodscentscompany.com [thegoodscentscompany.com]

- 11. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Pentanol: Structures, Properties, and Analytical Differentiation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the eight isomers of pentanol (C₅H₁₂O), detailing their structural variations, physicochemical properties, and the experimental protocols utilized for their differentiation and characterization. A thorough understanding of these isomers is critical in fields ranging from pharmaceutical development, where subtle structural changes can drastically alter pharmacological activity, to industrial chemistry, where isomers may serve as unique solvents or synthetic precursors.

Introduction to Pentanol Isomerism

Pentanol, also known as amyl alcohol, encompasses eight structural isomers. These isomers share the same molecular formula but differ in the arrangement of their carbon skeleton and the position of the hydroxyl (-OH) group. These structural distinctions lead to significant variations in their physical and chemical properties, including boiling point, melting point, density, and solubility. The isomers are classified into primary, secondary, and tertiary alcohols based on the substitution of the carbon atom bonded to the hydroxyl group.

Structural Differences and Classification

The eight isomers of pentanol can be categorized based on their carbon chain structure (straight-chain or branched) and the classification of the alcohol (primary, secondary, or tertiary).

-

Primary Alcohols (–CH₂OH): The hydroxyl group is attached to a carbon atom that is bonded to at least two hydrogen atoms.

-

Secondary Alcohols (–CHOH): The hydroxyl group is attached to a carbon atom that is bonded to one hydrogen atom and two carbon atoms.

-

Tertiary Alcohols (–COH): The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.

Below is a graphical representation of the structural relationships between the pentanol isomers.

Quantitative Data Presentation

The structural variations among the pentanol isomers directly influence their macroscopic physical properties. The following table summarizes key quantitative data for each isomer, facilitating easy comparison.

| Isomer | IUPAC Name | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Water Solubility ( g/100 mL at 25°C) |

| n-Pentanol | Pentan-1-ol | Primary | 137-138 | -78 | 0.814 | 2.2 |

| Pentan-2-ol | Secondary | 118-119 | -73 | 0.812 | 4.9 | |

| Pentan-3-ol | Secondary | 115.3 | -63.68 | 0.815 | 5.5[1][2] | |

| Isoamyl alcohol | 3-Methyl-1-butanol | Primary | 130 | -117 | 0.809 | 2.5[3][4] |

| Active amyl alcohol | 2-Methyl-1-butanol | Primary | 128-130 | -70 | 0.819 | 3.6[5] |

| tert-Amyl alcohol | 2-Methyl-2-butanol | Tertiary | 102 | -12 | 0.805 | 12.0 |

| 3-Methyl-2-butanol | Secondary | 112 | -118 | 0.818 | 5.6[6] | |

| Neopentyl alcohol | 2,2-Dimethyl-1-propanol | Primary | 113-114 | 52-56 | 0.812 (at 25°C) | 3.5[7][8] |

Experimental Protocols for Isomer Differentiation

The identification and quantification of pentanol isomers necessitate the use of high-resolution analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like pentanol isomers.

Objective: To separate and identify the eight isomers of pentanol in a mixed sample.

Methodology:

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution of a certified reference standard for each of the eight pentanol isomers in methanol.

-

Create a mixed isomer standard solution by combining equal volumes of each stock solution to achieve a final concentration of 125 ppm for each isomer.

-

Prepare a series of calibration standards by serially diluting the mixed isomer standard solution with methanol to concentrations ranging from 1 ppm to 100 ppm.

-

For unknown samples, dissolve a known weight of the sample in methanol to a final concentration within the calibration range.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/min to 150°C.

-

Hold at 150°C for 5 minutes.

-

-

MSD Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-150.

-

-

Data Analysis:

-

Identify each isomer by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Quantify each isomer by constructing a calibration curve of peak area versus concentration for each standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structural elucidation of the isomers.

Objective: To acquire ¹H and ¹³C NMR spectra to differentiate pentanol isomers.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the pure pentanol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

For ¹H NMR, to confirm the hydroxyl proton signal, a "D₂O shake" can be performed. After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH proton signal will disappear or significantly diminish due to proton-deuterium exchange.

-

-

Instrumentation and Conditions:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse Program: zg30.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: 20 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton-decoupled).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 240 ppm.

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, MestReNova).

-

Analyze the chemical shifts, integration (for ¹H), and splitting patterns (multiplicity) to assign signals to specific protons and carbons in the molecule.

-

The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which is a key differentiator for isomers with different symmetries.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For alcohols, the most prominent feature is the O-H stretching vibration.

Objective: To identify the characteristic hydroxyl group absorption in pentanol isomers.

Methodology:

-

Sample Preparation:

-

For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly on the ATR crystal.

-

-

Instrumentation and Conditions:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Accessory: ATR or transmission setup.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Analysis:

-

Identify the broad O-H stretching band in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding.

-

Identify the C-O stretching band in the fingerprint region, typically between 1000-1260 cm⁻¹. The exact position can provide clues about whether the alcohol is primary, secondary, or tertiary.

-

Analyze the C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.

-

Synthesis of Pentanol Isomers

The various pentanol isomers can be synthesized through several established organic chemistry reactions. The choice of synthetic route often depends on the desired isomer and the availability of starting materials.

-

Primary Alcohols (e.g., Pentan-1-ol, 3-Methyl-1-butanol):

-

Hydroboration-oxidation of terminal alkenes: This reaction provides anti-Markovnikov addition of water across the double bond. For example, hydroboration-oxidation of 1-pentene yields pentan-1-ol.

-

Reduction of carboxylic acids or esters: Lithium aluminum hydride (LiAlH₄) can reduce pentanoic acid or its esters to pentan-1-ol.

-

Grignard reaction with formaldehyde: The reaction of a butylmagnesium bromide with formaldehyde, followed by acidic workup, yields pentan-1-ol.

-

-

Secondary Alcohols (e.g., Pentan-2-ol, Pentan-3-ol):

-

Hydration of alkenes: Acid-catalyzed hydration of 1-pentene or 2-pentene will yield a mixture of pentan-2-ol and pentan-3-ol, following Markovnikov's rule.

-

Reduction of ketones: Reduction of 2-pentanone with sodium borohydride (NaBH₄) or LiAlH₄ yields pentan-2-ol.

-

Grignard reaction with aldehydes: Reaction of propylmagnesium bromide with ethanal yields pentan-2-ol.

-

-

Tertiary Alcohols (e.g., 2-Methyl-2-butanol):

-

Acid-catalyzed hydration of highly substituted alkenes: Hydration of 2-methyl-2-butene yields 2-methyl-2-butanol.

-

Grignard reaction with ketones: Reaction of ethylmagnesium bromide with acetone, followed by acidic workup, yields 2-methyl-2-butanol.[9]

-

The synthesis of specific branched isomers often starts from corresponding branched alkanes or alkenes. For instance, 3-methyl-1-butanol is a major component of fusel oil, a byproduct of ethanol fermentation.[10][11]

Conclusion

The eight isomers of pentanol provide a classic example of how subtle changes in molecular structure can lead to a diverse range of chemical and physical properties. For professionals in research and drug development, a detailed understanding of these differences is paramount for applications such as solvent selection, synthetic strategy, and the interpretation of analytical data. The experimental protocols outlined in this guide offer a robust framework for the separation, identification, and characterization of these important chemical entities.

References

- 1. 3-Pentanol - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3-甲基-1-丁醇,无水, 89.0%99% (CH 3)2CHCH2CH2OH [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-甲基-1-丁醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Neopentyl alcohol | C5H12O | CID 6404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organic chemistry - Synthesizing 2-methyl-2-butanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. nbinno.com [nbinno.com]

- 11. atamankimya.com [atamankimya.com]

Thermodynamic Properties of 3-Pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Pentanol (CAS No: 584-02-1), a secondary alcohol with applications as a solvent and intermediate in the chemical and pharmaceutical industries. A thorough understanding of its thermodynamic characteristics is crucial for process design, safety assessments, and computational modeling in drug development.

Core Thermodynamic and Physical Properties

The fundamental thermodynamic and physical properties of 3-Pentanol are summarized in the tables below. These values have been compiled from various reputable sources and provide a baseline for further analysis and application.

Table 1: General and Physical Properties of 3-Pentanol

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O | [1][2][3] |

| Molar Mass | 88.15 g/mol | [1][4][5] |

| Appearance | Colorless liquid | [1][4] |

| Density | 0.815 g/mL at 25 °C | [3][4][6] |

| Boiling Point | 115.3 °C (388.4 K) | [2][3][4] |

| Melting Point | -63.68 °C (209.47 K) | [2][3][4] |

| Vapor Pressure | 1.10 kPa at 25 °C | [2][4][7] |

| Solubility in Water | 59 g/L | [2][4] |

| Refractive Index | 1.410 at 20 °C | [6][7] |

Table 2: Thermodynamic Properties of 3-Pentanol

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (liquid, ΔfH⦵₂₉₈) | -368.9 kJ/mol | [2][4][8] |

| Standard Enthalpy of Formation (gas, ΔfH⦵₂₉₈) | -314.9 kJ/mol | [2][4] |

| Standard Enthalpy of Combustion (liquid, ΔcH°liquid) | -3312.3 ± 0.46 kJ/mol | [8] |

| Heat Capacity (liquid, Cp,liquid) | 2.719 J·g⁻¹·K⁻¹ (239.7 J·mol⁻¹·K⁻¹) at 298 K | [2][8] |

| Standard Molar Entropy (gas, S°gas) | Data not readily available in cited sources | |

| Enthalpy of Vaporization (ΔvapH°) | 54.03 kJ/mol | [9] |

| Enthalpy of Fusion (ΔfusH) | 9.08 kJ/mol at 204.2 K | [9] |

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques applicable to 3-Pentanol.

Determination of Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium, zinc) across the desired temperature range.

-

Sample Preparation: Accurately weigh a 5-10 mg sample of 3-Pentanol into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Experimental Program:

-

Equilibrate the sample at the starting temperature (e.g., 273 K).

-

Ramp the temperature at a constant heating rate (e.g., 10 K/min) to the final temperature (e.g., 373 K).

-

Hold at the final temperature for a few minutes to ensure thermal equilibrium.

-

Cool the sample back to the initial temperature.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Analysis: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the identical experimental conditions. The specific heat capacity (Cp) is determined using the following equation:

Cp_sample = (DSC_sample / m_sample) * (m_standard / DSC_standard) * Cp_standard

where DSC is the measured heat flow and m is the mass.

Determination of Enthalpy of Combustion (ΔcH°) by Bomb Calorimetry

Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed sample of 3-Pentanol (approximately 1 g) is placed in a sample crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to 30 atm).

-

Calorimeter Setup: The sealed bomb is placed in a known volume of water in the calorimeter. The initial temperature of the water is recorded.

-

Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.

-

Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The enthalpy of combustion is calculated using the following formula:

q_reaction = - (C_calorimeter * ΔT)

where C_calorimeter is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the change in temperature. The molar enthalpy of combustion is then calculated by dividing q_reaction by the number of moles of 3-Pentanol burned.

Determination of Vapor Pressure by the Static Method

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.

Methodology:

-

Apparatus Setup: A sample of 3-Pentanol is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a manometer or a pressure transducer). The system is evacuated to remove any air.

-

Temperature Control: The temperature of the vessel is precisely controlled using a liquid bath or a heating mantle.

-

Equilibrium: The sample is allowed to reach thermal and phase equilibrium at the desired temperature.

-

Pressure Measurement: The vapor pressure of the 3-Pentanol at that temperature is recorded.

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve. The data can be fitted to the Antoine equation or the Clausius-Clapeyron equation to determine the enthalpy of vaporization.

Visualization of Thermodynamic Analysis Workflow

The determination of a complete and consistent set of thermodynamic properties for a substance like 3-Pentanol often involves a combination of experimental measurements and theoretical calculations. The following diagram illustrates a typical workflow for this process.

Caption: Workflow for the determination of thermodynamic properties.

This guide provides a foundational understanding of the thermodynamic properties of 3-Pentanol, essential for its effective and safe use in scientific and industrial applications. The provided experimental protocols offer a starting point for the precise measurement of these properties, and the workflow diagram illustrates the synergy between experimental and computational approaches in modern thermophysical chemistry.

References

- 1. Workflow for Thermodynamics Property Calculations [doc.comsol.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. youtube.com [youtube.com]

- 5. eng.usf.edu [eng.usf.edu]

- 6. Differential scanning calorimetric studies of ethanol interactions with distearoylphosphatidylcholine: transition to the interdigitated phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calorimeter to determine the specific heat capacities of liquids | tec-science [tec-science.com]

- 8. researchgate.net [researchgate.net]

- 9. practical-science.com [practical-science.com]

An In-depth Technical Guide on the Natural Occurrence and Biological Role of 3-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentanol, a secondary alcohol, is a naturally occurring volatile organic compound (VOC) found across various biological systems, including plants, insects, and microorganisms. This technical guide provides a comprehensive overview of the current scientific understanding of 3-Pentanol, focusing on its natural distribution, diverse biological functions, and the experimental methodologies used for its study. The document details its role as an insect sex pheromone, a modulator of plant defense mechanisms through the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, and explores its metabolic pathways. Furthermore, this guide presents detailed experimental protocols for the extraction, quantification, and biological activity assessment of 3-Pentanol. Quantitative data on its natural occurrence are summarized in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its complex roles. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development interested in the multifaceted nature of 3-Pentanol.

Natural Occurrence of 3-Pentanol

3-Pentanol has been identified in a variety of natural sources, where its concentration can vary significantly depending on the species, developmental stage, and environmental conditions.

In Plants

3-Pentanol is a component of the volatile emissions of numerous plant species. It has been reported in fruits such as prickly pears (Opuntia ficus-indica) and is a known plant metabolite.[1][2][3] Its production in plants can be induced by biotic stress, such as herbivory. For instance, wild Brassica oleracea plants release 3-pentanol in response to feeding by Pieris rapae caterpillars.[2]

In Insects

In the insect world, 3-Pentanol plays a crucial role as a semiochemical, particularly as a sex pheromone.[1][3] It is a component of the pheromone blend of several insect species, including the ambrosia beetle, Megaplatypus mutatus, where it acts as an attractant for females.[2][4]

In Microorganisms

Certain bacteria are also known to produce 3-Pentanol. For example, Bacillus amyloliquefaciens strain IN937a, a plant growth-promoting rhizobacterium, emits a blend of volatile organic compounds that includes 3-pentanol.[5]

Table 1: Quantitative Occurrence of 3-Pentanol in Various Natural Sources

| Source Organism/Material | Part/Condition | Concentration/Amount | Reference(s) |

| Prickly Pear (Opuntia ficus indica) | Fruit | Detected, not quantified | [2][3] |

| Brassica oleracea (wild) | Herbivore-induced volatiles | Not specified | [2] |

| Ambrosia Beetle (Megaplatypus mutatus) | Male volatile emissions | Identified as a component | [2][4] |

| Pepper plants | Treated with 3-pentanol | Not applicable | [5] |

Biological Role of 3-Pentanol

3-Pentanol exhibits diverse biological activities, acting as a signaling molecule in both intra- and inter-species communication.

Role in Plant Immunity

A significant biological role of 3-Pentanol is its ability to prime plant defense mechanisms against pathogens.[6] Exposure of plants, such as Arabidopsis thaliana and pepper, to gaseous 3-pentanol induces systemic resistance against bacterial pathogens like Pseudomonas syringae pv. tomato and Xanthomonas axonopodis.[5][6] This induced resistance is mediated through the potentiation of the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[6] Treatment with 3-pentanol leads to the increased expression of pathogenesis-related (PR) genes, such as PR1 (an SA marker) and PDF1.2 (a JA marker), upon pathogen challenge.[6]

Role as an Insect Pheromone

As a component of insect sex pheromones, 3-Pentanol is vital for chemical communication and mating behavior in certain species.[2][4] In the ambrosia beetle Megaplatypus mutatus, it is released by males and elicits an attractive response in females, facilitating mate location.[4]

Biosynthesis of 3-Pentanol

The biosynthetic pathways leading to 3-Pentanol in plants and insects are not yet fully elucidated. However, the formation of branched-chain alcohols in microorganisms is better understood and may provide insights. In engineered Ralstonia eutropha, the biosynthesis of branched-chain higher alcohols like isobutanol and 3-methyl-1-butanol involves the diversion of intermediates from the branched-chain amino acid biosynthesis pathway.[7][8] This suggests that analogous pathways, potentially involving the metabolism of amino acids like isoleucine, could be responsible for 3-Pentanol biosynthesis in other organisms.

Metabolism in Mammals

In mammals, aliphatic alcohols are primarily metabolized in the liver.[9] The metabolism of ethanol and other simple alcohols involves alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[10] While the specific metabolic fate of 3-Pentanol is not extensively detailed, it is expected to undergo oxidation by ADH to form the corresponding ketone, 3-pentanone, which can then be further metabolized. Studies on the toxic effects of various aliphatic alcohols in rat liver suggest that the toxicity is related to their membrane-disrupting properties.[11]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological activity assessment of 3-Pentanol.

Extraction and Quantification of 3-Pentanol

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Pentanol from Plant Tissues

This protocol is adapted from methodologies for plant volatile analysis.[8][12][13][14][15][16]

Objective: To extract and quantify 3-Pentanol from plant leaves.

Materials:

-

Plant leaf tissue

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

GC-MS system with a split/splitless injector

-

3-Pentanol standard for calibration

-

Internal standard (e.g., nonane or a deuterated analog of 3-Pentanol)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Weigh 1.0 g of fresh plant leaf tissue and place it into a 20 mL headspace vial.

-

Add 2 mL of a saturated NaCl solution to the vial to increase the volatility of the analytes.

-

Add a known amount of the internal standard.

-

Immediately seal the vial with the magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set at 60 °C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60 °C.

-

-

GC-MS Analysis:

-

After extraction, immediately insert the SPME fiber into the GC injector, which is set to 250 °C in splitless mode for 2 minutes for thermal desorption.

-

GC column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven temperature program: Start at 40 °C for 2 minutes, then ramp to 150 °C at a rate of 5 °C/min, and then to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

MS parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.

-

-

Quantification:

-

Identify 3-Pentanol based on its retention time and mass spectrum by comparing with a pure standard.

-

Create a calibration curve using standard solutions of 3-Pentanol of known concentrations.

-

Quantify the amount of 3-Pentanol in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Protocol 2: Solvent Extraction and GC-MS Analysis of 3-Pentanol from Insect Pheromone Glands

This protocol is a general guide for the extraction of semiochemicals from insects.[17][18]

Objective: To extract and analyze 3-Pentanol from the pheromone glands of insects.

Materials:

-

Insect specimens (e.g., adult male Megaplatypus mutatus)

-

Dissecting microscope and fine forceps

-

1.5 mL glass vials with PTFE-lined caps

-

Hexane (GC grade)

-

Internal standard (e.g., decane)

-

GC-MS system

Procedure:

-

Gland Dissection and Extraction:

-

Under a dissecting microscope, carefully dissect the pheromone glands from the insect.

-

Place the dissected glands into a 1.5 mL glass vial containing 100 µL of hexane and a known amount of the internal standard.

-

Allow the extraction to proceed for 1 hour at room temperature.

-

Carefully remove the gland tissue from the vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the hexane extract into the GC-MS.

-

Use the same GC-MS parameters as described in Protocol 1.

-

-

Identification and Quantification:

-

Identify 3-Pentanol based on its retention time and mass spectrum.

-

Quantification can be performed using an external calibration curve or by comparing the peak area of 3-Pentanol to that of the internal standard, assuming a response factor of 1 if a specific standard is unavailable.

-

Biological Activity Assay

Protocol 3: Assessing 3-Pentanol-Induced Resistance in Arabidopsis thaliana to Pseudomonas syringae

This protocol is based on published studies investigating plant immune responses.[1][7][19][20][21]

Objective: To determine if pre-treatment with 3-Pentanol enhances the resistance of Arabidopsis thaliana to a bacterial pathogen.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old.

-

Pseudomonas syringae pv. tomato DC3000.

-

King's B (KB) medium.

-

10 mM MgSO4.

-

3-Pentanol solution (e.g., 1 mM in water with 0.01% Tween-20).

-

Control solution (water with 0.01% Tween-20).

-

Syringes without needles.

-

Growth chamber with controlled light, temperature, and humidity.

Procedure:

-

Plant Treatment:

-

Prepare a 1 mM solution of 3-Pentanol.

-

Spray the Arabidopsis plants with the 3-Pentanol solution until the leaves are thoroughly wetted.

-

Spray a control group of plants with the control solution.

-

Keep the plants in a growth chamber for 48 hours.

-

-

Pathogen Inoculation:

-

Grow P. syringae pv. tomato DC3000 on KB agar plates at 28 °C for 48 hours.

-

Scrape the bacteria from the plate and resuspend in 10 mM MgSO4 to an optical density at 600 nm (OD600) of 0.2, which corresponds to approximately 1 x 10^8 colony-forming units (CFU)/mL.

-

Dilute the bacterial suspension to 1 x 10^5 CFU/mL in 10 mM MgSO4.

-

Infiltrate the bacterial suspension into the abaxial side of at least three leaves per plant using a 1 mL syringe without a needle.

-

-

Disease Scoring and Bacterial Quantification:

-

Three days after inoculation, visually score the disease symptoms on a scale (e.g., 0 = no symptoms, 5 = severe chlorosis and necrosis).

-

To quantify bacterial growth, take leaf discs (0.5 cm diameter) from the inoculated areas.

-

Homogenize the leaf discs in 10 mM MgSO4.

-

Plate serial dilutions of the homogenate on KB agar plates.

-

Incubate the plates at 28 °C for 48 hours and count the number of colonies to determine the CFU per leaf area.

-

-

Data Analysis:

-

Compare the disease scores and bacterial counts between the 3-Pentanol-treated and control plants using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in disease symptoms and bacterial growth in the treated plants indicates induced resistance.

-

Signaling Pathways and Logical Relationships

3-Pentanol-Induced Plant Defense Signaling

Gaseous 3-pentanol primes the plant's immune system by activating the salicylic acid (SA) and jasmonic acid (JA) signaling pathways.[6] This priming leads to a more robust and rapid defense response upon subsequent pathogen attack.

Caption: 3-Pentanol-induced plant defense signaling pathway.

Experimental Workflow for Studying 3-Pentanol in Plants

The study of 3-Pentanol's effects on plants typically involves a multi-step process, from initial treatment to the analysis of the plant's response.

Caption: Experimental workflow for plant immunity assays.

Relevance for Drug Development

While 3-Pentanol itself is not a current therapeutic agent, the study of its biological activities and those of related aliphatic alcohols can provide valuable insights for drug development professionals.

Pharmacological Effects of Aliphatic Alcohols

Aliphatic alcohols, as a class of compounds, are known to exert various effects on biological systems.[9][22][23] They can act as central nervous system depressants and their potency often increases with chain length.[9] Their mechanism of action is often attributed to their ability to partition into and disrupt cell membranes, which can affect the function of membrane-bound proteins such as receptors and enzymes.[22][23] This non-specific mode of action can lead to a broad range of physiological effects.

Potential as Therapeutic Leads

The ability of 3-Pentanol to modulate specific signaling pathways in plants, such as the SA and JA pathways, suggests a degree of specificity in its interactions with biological targets. While these pathways are plant-specific, the principle of a small molecule modulating complex signaling cascades is central to drug discovery. Understanding how 3-Pentanol or similar molecules achieve this could inspire the design of novel therapeutics targeting analogous pathways in humans. For example, the anti-inflammatory properties of SA (aspirin) are well-known, and compounds that can modulate inflammatory pathways are of great interest in drug development.

Toxicological Considerations

Toxicological data is crucial for the assessment of any compound with therapeutic potential. For 3-Pentanol, acute toxicity data is available (see Table 2). The primary concerns with aliphatic alcohols are their potential for gastric irritation and central nervous system depression at higher doses.[9]

Table 2: Toxicological Data for 3-Pentanol

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 1870 mg/kg |

| LD50 | Rabbit | Dermal | 2066 mg/kg |

Conclusion

3-Pentanol is a naturally occurring compound with multifaceted biological roles, acting as a crucial signaling molecule in plant-pathogen and insect interactions. Its ability to prime plant immunity through the SA and JA pathways highlights its potential for agricultural applications. For researchers and drug development professionals, 3-Pentanol and related aliphatic alcohols serve as interesting model compounds for studying ligand-receptor interactions and the modulation of signaling cascades. While direct therapeutic applications of 3-Pentanol are not yet established, a deeper understanding of its mechanisms of action could inform the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for further research into the intriguing biology of this simple yet significant molecule.

References